molecular formula C16H17BrO B8417842 2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene

Cat. No.: B8417842
M. Wt: 305.21 g/mol
InChI Key: UXIJUFZZFMWTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-5-bromo-1-ethyl-3-methylbenzene is a useful research compound. Its molecular formula is C16H17BrO and its molecular weight is 305.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17BrO

Molecular Weight

305.21 g/mol

IUPAC Name

5-bromo-1-ethyl-3-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C16H17BrO/c1-3-14-10-15(17)9-12(2)16(14)18-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

UXIJUFZZFMWTAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 26 g of 4-bromo-2-ethyl-6-methylphenol, 24.8 g of benzyl bromide and 200 ml of N,N-dimethylformamide was added 21.7 g of potassium carbonate, while stirring at room temperature. After stirring at room temperature for 24 hours, the reaction mixture was poured into ice water, and extracted twice with 500 ml of diethyl ether. The diethyl ether layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated to give a crude product. The crude product was subjected to silica gel chromatography, which afforded 35.6 g of 4-bromo-2-ethyl-6-methyl-1-benzyloxybenzene (97% yield).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 39.8 g (185 mmol) 4-bromo-2-ethyl-6-methyl-phenol, 63.9 g (0.46 mmol) K2CO3 and 22.0 mL (185 mmol) benzylbromide in 450 mL acetonitrile was refluxed for 3 h, cooled to RT and evaporated down i.vac. The residue was combined with EtOAc, the organic phase was washed with water and saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac.
Quantity
39.8 g
Type
reactant
Reaction Step One
Name
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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